6'-Guanidinonaltrindole Ditrifluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

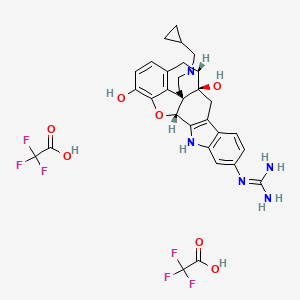

6’-Guanidinonaltrindole Ditrifluoroacetate is a chemical compound known for its selective agonist activity on κ/δ opioid receptor heterodimers. It is primarily used in scientific research, particularly in the fields of neurology and pain management. The compound has a molecular formula of C27H29N5O3 • 2C2HF3O2 and a molecular weight of 471.562 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Guanidinonaltrindole Ditrifluoroacetate involves multiple steps, starting from the appropriate indole derivatives. The key steps include:

Formation of the indole core: This is typically achieved through Fischer indole synthesis.

Functionalization: Introduction of the guanidine group and other functional groups to the indole core.

Final coupling: The final step involves coupling the functionalized indole with trifluoroacetic acid to form the ditrifluoroacetate salt.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scaling up of the reaction volumes and optimization of reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions

6’-Guanidinonaltrindole Ditrifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, particularly the guanidine group.

Substitution: The compound can undergo substitution reactions, particularly at the indole core and guanidine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6’-Guanidinonaltrindole Ditrifluoroacetate, which are often used for further research and development .

科学的研究の応用

6’-Guanidinonaltrindole Ditrifluoroacetate has several scientific research applications:

Pain Management: The compound functions as an analgesic, demonstrating the functional relevance of opioid receptor heterodimers in vivo.

Addiction Research: It is used to investigate the mechanisms of addiction and potential therapeutic targets.

Cognitive Studies: The compound is also involved in research related to memory, learning, and cognition.

作用機序

6’-Guanidinonaltrindole Ditrifluoroacetate exerts its effects by selectively activating κ/δ opioid receptor heterodimers. It functions as a biased agonist of the κ-opioid receptor, activating the G protein pathway while inhibiting the β-arrestin pathway. This selective activation is thought to produce analgesia without dysphoria and with a lower incidence of tolerance .

類似化合物との比較

Similar Compounds

5’-Guanidinonaltrindole: Another selective agonist of κ-opioid receptors.

RB-64: A κ-opioid receptor agonist with different selectivity.

Noribogaine: A compound with activity on opioid receptors but different pharmacological properties.

ICI-199,441: Another κ-opioid receptor agonist used in research.

Uniqueness

6’-Guanidinonaltrindole Ditrifluoroacetate is unique due to its selective activation of κ/δ opioid receptor heterodimers and its biased agonism towards the G protein pathway. This selectivity makes it a valuable tool in research for understanding the functional roles of opioid receptor heterodimers and developing potential therapeutic agents with reduced side effects .

生物活性

6'-Guanidinonaltrindole Ditrifluoroacetate (6'-GNTI) is a compound that has garnered attention in pharmacological research due to its selective action on the kappa-opioid receptor (KOR). This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

6'-GNTI is a derivative of naltrindole, modified to enhance selectivity towards KOR while exhibiting functional selectivity. It is known for its ability to activate G protein signaling pathways without recruiting β-arrestin2, a feature that may reduce the adverse effects commonly associated with opioid analgesics.

The mechanism of action of 6'-GNTI involves its interaction with KOR, leading to G protein activation. Unlike traditional agonists that also recruit β-arrestins, 6'-GNTI selectively activates G protein pathways, which may result in fewer side effects such as dysphoria and tolerance. This unique profile positions 6'-GNTI as a promising candidate for developing non-addictive analgesics.

1. Analgesic Effects

Studies have shown that 6'-GNTI effectively inhibits smooth muscle contraction in the guinea pig ileum, demonstrating its agonistic properties at KOR. The compound's ability to inhibit cAMP activation while blocking agonist-induced internalization underscores its potential as a safer alternative in pain management therapies .

2. Functional Selectivity

Research indicates that 6'-GNTI exhibits extreme functional selectivity by activating G protein-mediated pathways without triggering β-arrestin recruitment. This characteristic is crucial as it may lead to enhanced therapeutic efficacy while minimizing side effects associated with conventional opioid treatments .

Comparative Analysis

The following table summarizes the biological activities and characteristics of 6'-GNTI compared to other opioid receptor ligands:

| Compound | Receptor Selectivity | G Protein Activation | β-Arrestin Recruitment | Analgesic Potential |

|---|---|---|---|---|

| 6'-Guanidinonaltrindole (6'-GNTI) | KOR | Yes | No | High |

| Naltrindole | δ-Opioid | Yes | Yes | Moderate |

| Morphine | μ-Opioid | Yes | Yes | High |

Case Study 1: Analgesic Efficacy in Animal Models

In a controlled study involving rodent models, 6'-GNTI demonstrated significant analgesic effects comparable to morphine but with a markedly lower incidence of side effects typically associated with opioid use. The study highlighted the potential of 6'-GNTI in providing pain relief without the risk of addiction .

Case Study 2: Impact on KOR Internalization

Research conducted on HEK-293 cells showed that 6'-GNTI not only activates KOR but also inhibits the internalization process induced by other KOR agonists. This finding suggests that 6'-GNTI could be utilized to develop new therapeutic strategies aimed at minimizing the adverse effects linked to opioid receptor internalization .

特性

IUPAC Name |

2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-8-yl]guanidine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O3.2C2HF3O2/c28-25(29)30-15-4-5-16-17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,7-8-32(20)12-13-1-2-13)24(35-23)22(17)31-18(16)10-15;2*3-2(4,5)1(6)7/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30);2*(H,6,7)/t20-,24+,26+,27-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNPCNFQFSLIQZ-AWCPWCJTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=C(C=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=C(C=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31F6N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。